Anti-MRSA agent 5

Anti-MRSA MIC Potency

Anti-MRSA agent 5 (also designated B14, CAS 2490154-44-2) is a desfluoroquinolone-aminopyrimidine hybrid developed as a novel antibacterial candidate. It lacks the C-6 fluorine atom characteristic of conventional fluoroquinolones, yet retains potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C25H22N4O4
Molecular Weight 442.5 g/mol
Cat. No. B12395894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 5
Molecular FormulaC25H22N4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C
InChIInChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28)
InChIKeyLVWQTFGGIKODJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-MRSA Agent 5 (B14): A Desfluoroquinolone-Aminopyrimidine Hybrid with Potent Anti-MRSA Activity


Anti-MRSA agent 5 (also designated B14, CAS 2490154-44-2) is a desfluoroquinolone-aminopyrimidine hybrid developed as a novel antibacterial candidate. It lacks the C-6 fluorine atom characteristic of conventional fluoroquinolones, yet retains potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This compound exhibits a favorable safety profile with low human ether-à-go-go-related gene (hERG) potassium channel inhibition and low mammalian cytotoxicity [1].

Why Anti-MRSA Agent 5 (B14) Cannot Be Substituted with Conventional Fluoroquinolones or Glycopeptides


Generic substitution with conventional anti-MRSA agents (e.g., levofloxacin, linezolid, or vancomycin) fails due to B14's unique structural and pharmacological profile. Unlike typical fluoroquinolones, B14 is a desfluoroquinolone hybrid that demonstrates potent activity against strains resistant to levofloxacin, linezolid, and vancomycin-intermediate S. aureus [1]. Additionally, its significantly reduced hERG channel inhibition relative to many fluoroquinolones mitigates the cardiotoxicity risk associated with this class [2]. These properties preclude simple interchangeability with existing therapeutics.

Quantitative Differentiation of Anti-MRSA Agent 5 (B14) Against Key Comparators


Potency Against Diverse MRSA Clinical Isolates: MIC Comparison with Vancomycin

Anti-MRSA agent 5 (B14) demonstrates submicromolar activity against a panel of five clinical MRSA isolates (NRS-1, NRS-70, NRS-100, NRS-108, NRS-271), with MIC values ranging from <0.17 to 0.69 μg/mL [1]. In contrast, vancomycin exhibits an MIC of 4 μg/mL against the NRS-1 isolate in a cross-study comparable assay [2].

Anti-MRSA MIC Potency

Activity Against Fluoroquinolone-Resistant MRSA: Direct Comparison with Levofloxacin

B14 exhibits potent antibacterial activity against three clinical isolates of fluoroquinolone-resistant MRSA (19-25, 19-26, 19-27), with MIC values at submicromolar levels [1]. Levofloxacin, a standard fluoroquinolone, is ineffective against these resistant strains (MIC >4 μg/mL), demonstrating that B14 lacks cross-resistance with fluoroquinolone antibiotics [1].

Fluoroquinolone resistance Cross-resistance MRSA

Reduced Cardiotoxicity Risk: hERG Channel Inhibition Comparison with Fluoroquinolones

B14 displays low affinity for the hERG potassium channel, with an IC50 value exceeding 40 μM [1]. This is notably superior to the fluoroquinolone sparfloxacin, which inhibits hERG with an IC50 of 18 μM, and comparable to grepafloxacin (IC50 50 μM) [2].

hERG Cardiotoxicity Safety pharmacology

High Selectivity for Bacterial Cells: Cytotoxicity Assessment in Mammalian Cell Lines

B14 exhibits marginal inhibitory activity against mammalian cell lines (A549, MDA-MB-231, PC-3, ABAE), with IC50 values exceeding 40 μM in 48-hour assays [1]. By comparison, its antibacterial MIC50 against MRSA is 0.38 μg/mL (≈0.86 μM) [1]. This yields a selectivity index (SI) of >46, indicating highly selective toxicity toward bacterial cells.

Selectivity Cytotoxicity Safety

Low Propensity for Resistance Development: Serial Passage Study

In serial passage experiments, B14 demonstrated a minimal increase in MIC after repeated exposure to sub-inhibitory concentrations, indicating that MRSA is unlikely to acquire resistance against this compound [1]. In contrast, conventional fluoroquinolones such as ciprofloxacin typically exhibit rapid resistance development under similar conditions [2].

Resistance development Serial passage MRSA

Efficacy Against Vancomycin-Intermediate and Linezolid-Resistant MRSA

B14 maintains potent activity against vancomycin-intermediate S. aureus (VISA) and linezolid-resistant MRSA isolates, with MIC values in the submicromolar range [1]. Vancomycin and linezolid, the current standards of care for MRSA, show reduced or no activity against these resistant phenotypes.

Vancomycin-intermediate Linezolid-resistant MRSA

Priority Application Scenarios for Anti-MRSA Agent 5 (B14) in Research and Development


Lead Optimization for Next-Generation Anti-MRSA Antibiotics

B14 serves as a privileged scaffold for medicinal chemistry programs aimed at improving potency, oral bioavailability, and in vivo efficacy against MRSA [1]. Its desfluoroquinolone core provides a starting point for derivatization to enhance pharmacokinetic properties while maintaining low hERG liability [1].

Mechanistic Studies of Quinolone Resistance and DNA Gyrase/Topoisomerase IV Inhibition

The compound's unique interaction with topoisomerase IV and DNA, as revealed by docking studies, offers a tool for investigating mechanisms to overcome fluoroquinolone resistance [1]. B14 can be used to probe the role of the magnesium-water bridge in drug-target binding.

In Vitro Toxicology and Safety Pharmacology Screening

With its documented low hERG inhibition (IC50 >40 μM) and high selectivity for bacterial cells, B14 can be employed as a reference compound in cardiac safety panels and cytotoxicity assays to benchmark new antibacterial candidates [1][2].

Antibiotic Resistance Evolution and Fitness Cost Studies

The low propensity for resistance development observed in serial passage experiments [1] makes B14 a valuable probe for studying the genetic and biochemical barriers to resistance emergence in MRSA, as well as for identifying fitness costs associated with resistance mutations.

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